1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid
CAS No.:
Cat. No.: VC18371944
Molecular Formula: C20H30N2O8
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30N2O8 |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C20H30N2O8/c1-18(2,3)28-15(25)21-11-10-12(14(23)24)13(21)22(16(26)29-19(4,5)6)17(27)30-20(7,8)9/h10-11H,1-9H3,(H,23,24) |
| Standard InChI Key | UMVOYVMFFJYWJY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC(=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrole ring substituted with three Boc protecting groups: one on the pyrrole nitrogen and two on the amino group at the 2-position. The molecular formula is C₂₀H₃₀N₂O₈, with a molecular weight of 426.5 g/mol. This configuration ensures stability during synthetic reactions, as the Boc groups shield reactive sites from undesired interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₀N₂O₈ |
| Molecular Weight | 426.5 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
The absence of reported boiling and melting points underscores the compound’s specialized research applications, as it is typically handled under controlled laboratory conditions.
Stereochemical Considerations
While the compound lacks chiral centers, its synthetic precursors often involve stereoselective steps. For example, enzymatic kinetic resolution has been employed in analogous syntheses to isolate enantiomerically pure intermediates . Such methods could theoretically apply to derivatives of 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic acid, though direct evidence remains undocumented .
Synthesis and Preparation
Challenges in Synthesis
The simultaneous protection of the pyrrole nitrogen and the 2-amino group presents steric and electronic challenges. Di-Boc protection of amines requires careful control of reaction stoichiometry to avoid overprotection or decomposition. Additionally, the electron-deficient nature of the pyrrole ring may necessitate mild reaction conditions to preserve the integrity of the heterocycle .
Research Findings and Knowledge Gaps
Current Limitations
The lack of peer-reviewed studies on 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic acid restricts its adoption in drug development. Key unknowns include:
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Reactivity under varying conditions: Stability in acidic or basic environments.
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Biological activity: Screening against disease-relevant targets.
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Scalability: Feasibility of large-scale synthesis for industrial applications .
Comparative Analysis with Analogues
Compounds like tert-butyl 2,3-dihydropyrrole-1-carboxylate (C₉H₁₅NO₂) share similar protection strategies but lack the di-Boc-amino moiety, limiting their utility in multi-step syntheses . Conversely, (R)-1-Boc-pyrrolidine-3-carboxylic acid demonstrates the importance of stereochemistry in biological activity, a factor yet to be explored in the target compound .
Future Directions and Recommendations
Expanding Synthetic Methodologies
Future research should prioritize:
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Development of enantioselective syntheses: Leveraging catalysts like chiral phosphines or enzymes to access stereochemically pure variants.
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Post-functionalization techniques: Incorporating fluorinated or heteroaromatic groups to enhance bioactivity .
Biological Evaluation
Collaborative efforts between synthetic chemists and pharmacologists could accelerate the discovery of therapeutic applications. High-throughput screening against cancer cell lines or microbial panels would provide critical insights into the compound’s potential .
Computational Modeling
Molecular docking studies could predict interactions with biological targets, guiding the design of derivatives with improved affinity and selectivity. For instance, modeling the compound’s binding to MmpL3, a transporter protein in M. tuberculosis, might reveal anti-TB mechanisms .
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